1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O, with a molecular weight of approximately 288.35 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related triazoles have ranged from 0.2 to 83.9 µM against different cancer types, indicating a potential for effective treatment options .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT29 (Colorectal) | 1.61 ± 1.92 | |
Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | |
Compound C | A431 (Skin) | <10 |
The mechanism of action for triazole compounds often involves the inhibition of key enzymes and pathways related to cancer cell survival and proliferation. For example, some studies indicate that these compounds can inhibit Glycogen Synthase Kinase-3 (GSK-3) , a protein kinase implicated in various cancers . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth.
Study on Antitumor Activity
A recent study investigated the effects of triazole derivatives on human cancer cell lines, including breast and lung cancers. The results indicated that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity. For instance, compounds with electron-donating groups at the para position exhibited increased activity compared to their unsubstituted counterparts .
In Vivo Studies
In vivo studies using murine models have also shown that triazole derivatives can significantly reduce tumor size when administered at therapeutic doses. These studies support the potential for these compounds to be developed into effective anticancer agents.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-6-7-14(9-12(11)2)21-13(3)16(19-20-21)17(22)18-10-15-5-4-8-23-15/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXHLRJBSSJSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.